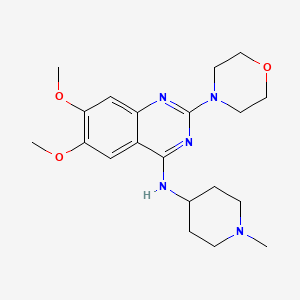
6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MS0124 is a potent and selective inhibitor of G9A-like protein (GLP) and G9a histone methyltransferases. These enzymes play a crucial role in the epigenetic regulation of gene expression by catalyzing the methylation of lysine residues on histone proteins. MS0124 has shown significant potential in scientific research due to its high selectivity and potency, with IC50 values of 13±4 nM for GLP and 440±63 nM for G9a .
Méthodes De Préparation
The synthesis of MS0124 involves the reaction of morpholine and 4-quinazolinamine, 2-chloro-6,7-dimethoxy-N-(1-methyl-4-piperidinyl)- . The synthetic route typically includes the following steps:
Formation of the quinazoline core: This involves the reaction of appropriate starting materials under specific conditions to form the quinazoline scaffold.
Substitution reactions: Introduction of functional groups such as methoxy and piperidinyl groups through substitution reactions.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial production methods for MS0124 would involve scaling up these synthetic routes while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Analyse Des Réactions Chimiques
MS0124 undergoes various chemical reactions, including:
Oxidation: MS0124 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on MS0124.
Substitution: MS0124 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
MS0124 has a wide range of scientific research applications, including:
Epigenetics: MS0124 is used to study the role of histone methylation in gene expression and epigenetic regulation.
Cancer Research: Due to its ability to inhibit G9A and GLP, MS0124 is used in cancer research to explore its potential as a therapeutic agent.
Neuroscience: MS0124 is used to investigate the role of histone methylation in neural development and function.
Drug Discovery: MS0124 serves as a lead compound in the development of new drugs targeting histone methyltransferases.
Mécanisme D'action
MS0124 exerts its effects by selectively inhibiting the enzymatic activity of G9A and GLP histone methyltransferases. These enzymes are responsible for the methylation of lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, MS0124 prevents the methylation of histones, leading to changes in chromatin structure and gene expression .
Comparaison Avec Des Composés Similaires
MS0124 is unique due to its high selectivity and potency for G9A and GLP histone methyltransferases. Similar compounds include:
UNC0631: Another selective G9A inhibitor with an IC50 of 4 nM.
BIX-01294: An inhibitor of G9A histone methyltransferase with an IC50 of 2.7 μM.
Tazemetostat: A selective EZH2 inhibitor with an IC50 of 11 nM.
Compared to these compounds, MS0124 offers a unique balance of selectivity and potency, making it a valuable tool in epigenetic research.
Propriétés
Formule moléculaire |
C20H29N5O3 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
6,7-dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H29N5O3/c1-24-6-4-14(5-7-24)21-19-15-12-17(26-2)18(27-3)13-16(15)22-20(23-19)25-8-10-28-11-9-25/h12-14H,4-11H2,1-3H3,(H,21,22,23) |
Clé InChI |
MEVMMQQJOXBSAX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


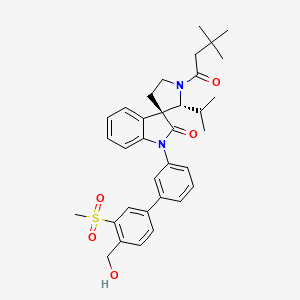

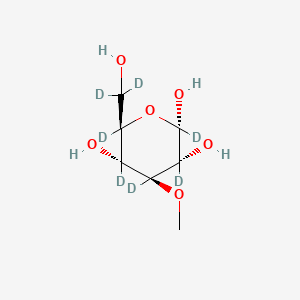
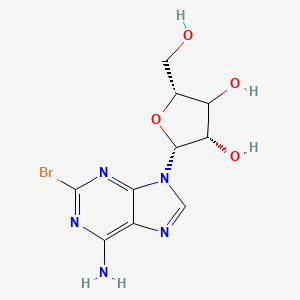

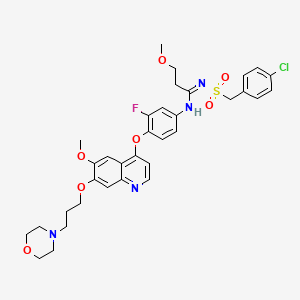
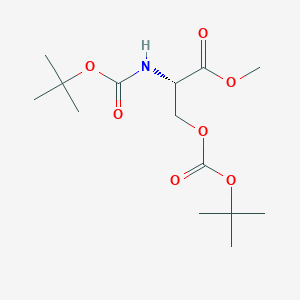
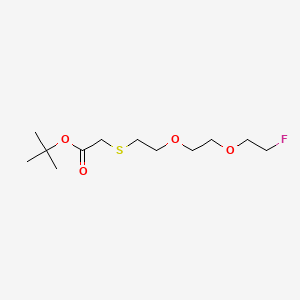

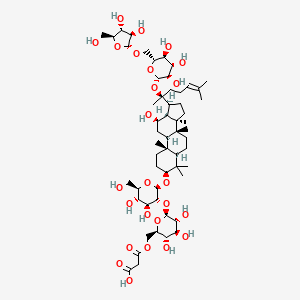
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)

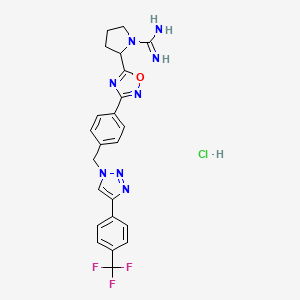
![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)
